molecular formula C4H8HgN4 B14493912 Mercury, (3-cyanoguanidino)ethyl- CAS No. 63869-03-4

Mercury, (3-cyanoguanidino)ethyl-

Cat. No.: B14493912
CAS No.: 63869-03-4
M. Wt: 312.73 g/mol
InChI Key: PUTXPJWVHQQJIY-UHFFFAOYSA-N
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Description

Mercury, (3-cyanoguanidino)ethyl- is an organomercury compound characterized by a mercury atom covalently bonded to an ethyl group substituted with a 3-cyanoguanidine moiety. This structural configuration combines the reactivity of mercury with the functional groups of cyanoguanidine, a compound known for its applications in pharmaceuticals and agrochemicals. Organomercury compounds like this are historically significant for their antimicrobial properties but are now heavily regulated due to their neurotoxic and nephrotoxic effects .

Limited direct studies on Mercury, (3-cyanoguanidino)ethyl- exist in the literature. However, its toxicity and biochemical behavior can be inferred from structurally related compounds, such as methylmercury cyanoguanidine and ethylmercuric chloride, which share functional groups and metabolic pathways .

Properties

CAS No.

63869-03-4

Molecular Formula

C4H8HgN4

Molecular Weight

312.73 g/mol

IUPAC Name

[(E)-[amino-(cyanoamino)methylidene]amino]-ethylmercury

InChI

InChI=1S/C2H3N4.C2H5.Hg/c3-1-6-2(4)5;1-2;/h(H3-,4,5,6);1H2,2H3;/q-1;;+1

InChI Key

PUTXPJWVHQQJIY-UHFFFAOYSA-N

Isomeric SMILES

CC[Hg]/N=C(\N)/NC#N

Canonical SMILES

CC[Hg]N=C(N)NC#N

Origin of Product

United States

Preparation Methods

Cyanoguanidine Ligand Synthesis

The foundational step involves preparing the ethyl-3-cyanoguanidine ligand. Patent US2455894A details a robust method for synthesizing 3-cyanoguanidines via dethionation of thioureas using metal oxides or salts. For example, symmetrical diethylthiourea reacts with cyanamide in the presence of mercuric oxide (HgO) and sodium sulfate in diethyl ether, yielding 1,2-diethyl-3-cyanoguanidine after filtration and crystallization. This reaction proceeds via sulfur abstraction by mercury, forming mercuric sulfide (HgS) as a byproduct, while the cyanamide group replaces the thiourea sulfur.

Reaction Mechanism:
$$
\text{R}2\text{NCSNR}2 + \text{HgO} + \text{H}2\text{NCN} \rightarrow \text{R}2\text{NC}(=\text{NH})\text{NCN} + \text{HgS} + \text{H}_2\text{O}
$$
Here, R represents ethyl groups, and the mercury oxide acts as both an oxidizing agent and sulfur scavenger.

Mercuration Techniques

Introducing mercury to the ethyl-3-cyanoguanidine ligand requires metathesis or coordination chemistry. Mercury(II) chloride (HgCl$$2$$) could react with a sodium or potassium salt of ethyl-3-cyanoguanidine in polar solvents like ethanol or water:
$$
\text{HgCl}
2 + 2\,\text{Na}[(\text{CH}2\text{CH}2)\text{-NH-C}(=\text{NH})\text{NH-CN}] \rightarrow \text{Hg}[(\text{CH}2\text{CH}2)\text{-NH-C}(=\text{NH})\text{NH-CN}]2 + 2\,\text{NaCl}
$$
This pathway mirrors the synthesis of mercury(II) cyanide (Hg(CN)$$
2$$), where mercury reacts with cyanide ions. However, the bulkier cyanoguanidine ligand may necessitate elevated temperatures or catalytic agents to achieve satisfactory yields.

Optimization of Reaction Conditions

Solvent and Temperature Effects

The choice of solvent profoundly influences reaction kinetics and product purity. Diethyl ether and methanol are commonly employed in cyanoguanidine synthesis due to their ability to dissolve thioureas while precipitating metal sulfides. For mercuration, polar aprotic solvents like dimethylformamide (DMF) may enhance ligand displacement by minimizing side reactions.

Table 1: Solvent Optimization in Cyanoguanidine Synthesis

Solvent Temperature (°C) Yield (%) Purity (%)
Diethyl ether 25 78 95
Methanol 65 85 92
DMF 80 72 88

Data adapted from US2455894A, demonstrating methanol’s superiority in balancing yield and practicality.

Catalytic and Stoichiometric Considerations

Mercuric oxide’s stoichiometric excess (1.5–2.0 equivalents) ensures complete dethionation of thioureas, preventing residual sulfur from poisoning subsequent mercuration steps. Catalytic quantities of iodide salts (e.g., NaI) can accelerate ligand exchange in mercuration by stabilizing transition states through ion pairing.

Analytical Characterization

Spectroscopic Techniques

  • Raman Spectroscopy : Mercury-ligand vibrations occur at 150–300 cm$$^{-1}$$, with cyanoguanidine C≡N stretches near 2200 cm$$^{-1}$$. Pressure-induced phase transitions in mercury cyanide analogs suggest similar structural lability in Mercury, (3-cyanoguanidino)ethyl-.
  • NMR Spectroscopy : $$^{199}\text{Hg}$$ NMR provides direct insight into mercury’s electronic environment, with chemical shifts ranging from 1000–2000 ppm for organomercury compounds.

X-ray Crystallography

Linear coordination geometry is anticipated, akin to mercury(II) cyanide’s [Hg(CN)$$_2$$] structure. Deviations may arise from steric interactions between the ethyl group and cyanoguanidine substituents, potentially inducing tetrahedral distortion at high pressures.

Stability and Decomposition Pathways

Mercury, (3-cyanoguanidino)ethyl- is susceptible to photolytic and thermal degradation. Mercury(II) cyanide decomposes under UV light, releasing toxic hydrogen cyanide (HCN), necessitating storage in amber glass under inert atmospheres. Acidic conditions protonate the cyanoguanidine group, catalyzing mercury-carbon bond cleavage:
$$
\text{Hg}[(\text{CH}2\text{CH}2)\text{-NH-C}(=\text{NH})\text{NH-CN}]2 + 2\,\text{HCl} \rightarrow 2\,\text{ClHg-CH}2\text{CH}_2\text{-NH-C}(=\text{NH})\text{NH-CN} $$

Chemical Reactions Analysis

Types of Reactions

Mercury, (3-cyanoguanidino)ethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various organomercury compounds with different functional groups, which can be further utilized in chemical synthesis and industrial applications .

Scientific Research Applications

Mercury, (3-cyanoguanidino)ethyl- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Mercury, (3-cyanoguanidino)ethyl- involves its interaction with sulfhydryl groups in proteins and enzymes. The mercury atom binds to these groups, leading to the inhibition of enzyme activity and disruption of cellular processes. This interaction can result in various biological effects, including oxidative stress and cellular toxicity .

Comparison with Similar Compounds

Comparison with Similar Organomercury Compounds

Structural and Functional Group Comparisons

Organomercury compounds vary in toxicity based on their organic ligands. Below is a comparison of key compounds:

Compound Chemical Structure Key Functional Groups Primary Applications
Mercury, (3-cyanoguanidino)ethyl- Hg–CH₂CH₂–NHC(=NH)NH–CN Ethyl, cyanoguanidine Limited data; inferred antimicrobial use
Methylmercury (MeHg) Hg–CH₃ Methyl Environmental contaminant (fish, seafood)
Ethylmercuric chloride Hg–CH₂CH₃Cl Ethyl, chloride Preservative (historical)
Phenylmercury acetate Hg–C₆H₅–OCOCH₃ Phenyl, acetate Fungicide, antiseptic
Methoxyethylmercury chloride Hg–CH₂CH₂–OCH₃Cl Methoxyethyl, chloride Seed disinfectant

Sources :

Toxicity Profiles

Neurotoxicity
  • Methylmercury : Highly neurotoxic; crosses blood-brain barrier, causing irreversible CNS damage. Half-life in humans: ~50 days .
  • Ethylmercury (e.g., thimerosal): Less neurotoxic than MeHg but still bioaccumulative. Rapidly metabolized to inorganic mercury, reducing CNS exposure .
  • Mercury, (3-cyanoguanidino)ethyl-: Likely intermediate neurotoxicity due to ethyl group and cyanoguanidine’s polar nature, which may limit blood-brain barrier penetration (inferred from ethylmercuric chloride data) .
Nephrotoxicity
  • Ethylmercuric chloride : Accumulates preferentially in kidneys, binding to sulfhydryl groups in renal proteins. Causes tubular necrosis at high doses .
  • Mercury, (3-cyanoguanidino)ethyl-: Expected to exhibit similar renal accumulation due to ethylmercury backbone, but cyanoguanidine may alter protein-binding kinetics .
Environmental Persistence
  • Methylmercury : High biomagnification in aquatic food chains .
  • Phenylmercury : Lower persistence due to photodegradation .
  • Mercury, (3-cyanoguanidino)ethyl-: Likely moderate persistence; cyanoguanidine’s stability may slow degradation .

Metabolic Pathways

  • Methylmercury: Demethylated to inorganic mercury in the liver, excreted via bile .
  • Ethylmercury: Rapidly dealkylated to inorganic mercury, excreted in urine .
  • Mercury, (3-cyanoguanidino)ethyl-: Predicted to undergo dealkylation, releasing inorganic mercury and cyanoguanidine derivatives. Renal excretion dominant .

Regulatory and Health Implications

  • Methylmercury : Strictly regulated in food (e.g., FDA limit of 1 ppm in fish) .
  • Ethylmercury compounds : Banned in vaccines (except multi-dose flu vaccines) due to public health concerns .
  • Mercury, (3-cyanoguanidino)ethyl-: Not explicitly regulated but falls under broad organomercury restrictions (e.g., Minamata Convention) .

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